1,5-Dichloro-2,3-dimethoxybenzene
Overview
Description
1,5-Dichloro-2,3-dimethoxybenzene is a useful research compound. Its molecular formula is C8H8Cl2O2 and its molecular weight is 207.05 g/mol. The purity is usually 95%.
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Scientific Research Applications
Lithium-Ion Batteries : A derivative, 3,5-di-tert-butyl-1,2-dimethoxybenzene (DBDB), was synthesized as a redox shuttle additive for overcharge protection in lithium-ion batteries. It demonstrates ease of dissolution in carbonate-based electrolytes, enhancing its practicality in battery applications, although its electrochemical stability was found to be lower than another derivative, DDB (Zhang et al., 2010).
Synthesis and Structural Analysis : In the synthesis and structural study of certain quinones, 1,4-dichloro-2,5-dimethoxybenzene played a role in producing complex compounds like bis(diphenylphosphinyl)-3,6-dihydroxy-quinone. These synthesized compounds were characterized by various spectroscopic methods and examined for their redox properties (Hoang et al., 2022).
Chemical Reactions and Kinetics : The regioselective formation of derivatives of 1,5-dichloro-2,4-dimethoxybenzene through directed ortho metalation (DoM) was explored, highlighting the influence of solvents and kinetic isotope effects on the regioselectivity of the process (Farmer et al., 2015).
Non-aqueous Redox Flow Batteries : Studies on 1,4-Dimethoxybenzene derivatives, similar in structure to 1,5-Dichloro-2,3-dimethoxybenzene, have shown their utility as catholytes in non-aqueous redox flow batteries. These studies focus on enhancing the chemical stability of these materials in their oxidized forms, indicating their potential in energy storage applications (Jingjing Zhang et al., 2017).
Pharmaceutical Synthesis : 1,4-Dimethoxybenzene, a compound related to 1,5-Dichloro-2,3-dimethoxybenzene, was used in the synthesis of 2,5-dimethoxy-4-ethylthio-benzeneethanamine, a medical intermediate molecule used in treating psychotic and schizophrenic psychosis (Zhimin, 2003).
properties
IUPAC Name |
1,5-dichloro-2,3-dimethoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O2/c1-11-7-4-5(9)3-6(10)8(7)12-2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWABYVHGXOWHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)Cl)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20238080 | |
Record name | Benzene, 1,5-dichloro-2,3-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20238080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dichloro-2,3-dimethoxybenzene | |
CAS RN |
90283-01-5 | |
Record name | Benzene, 1,5-dichloro-2,3-dimethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090283015 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,5-dichloro-2,3-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20238080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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